molecular formula C20H20N2O3 B8286379 4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid CAS No. 107433-19-2

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid

Cat. No.: B8286379
CAS No.: 107433-19-2
M. Wt: 336.4 g/mol
InChI Key: QSAHHFJAWATNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid is a complex organic compound featuring an imidazole ring, a benzoic acid moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the benzoic acid moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring and a benzoic acid moiety makes it a versatile compound for various applications.

Properties

CAS No.

107433-19-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C20H20N2O3/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3/h4-11,19,23H,1-3H3,(H,24,25)

InChI Key

QSAHHFJAWATNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 16.2 g of 2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone and 2.1 g of sodium hydroxide in 113 ml of water is added 2.8 g of sodium borohydride, and the mixture is stirred at 70°-75° C. for 3 hours. After completion of the reaction, a small amount of an isoluble substance is filtered off from the warm mixture and the filtrate is adjusted to pH 4 with concentrated hydrochloric acid under stirring at 80°-90° C. The precipitated crystals are collected by filtration under reduced pressure and washed with water well. After drying, recrystallization from dimethylformamide gives 14.0 g of α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-(1-imidazolyl)benzenemethanol, melting at 310°-312° C. with decomposition.
Name
2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension 19.8 g of α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol, 5.1 g of imidazole, 13.8 g of potassium carbonate and 120 ml of dimethylformamide are added 0.4 g of potassium fluoride and 0.4 g of copper powder, and the mixture is stirred at 135°-140° C. for 30 hours. After cooling, to the reaction mixture is added 240 ml of water and further 0.45 g of sodium sulfide trihydrate. The whole mixture is stirred for 30 minutes. The precipitated copper sulfide is filtered with sellaite under reduced pressure and the filtrate is adjusted to pH 4 with concentrated hydrochloric acid under heating and stirring. The precipitated crystals are collected by filtration, washed with water and dried. Recrystallization from dimethylformamide gives α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-(1-imidazolyl)benzenemethanol, melting at 309°-311° C. with decomposition in high yield.
Name
α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium sulfide trihydrate
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccc(-n2ccnc2)cc1C(=O)c1c(C)cc(C(=O)O)cc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.